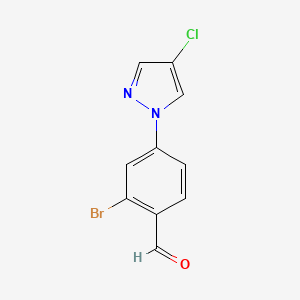

2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for polycyclic aromatic systems. The parent structure is a benzene ring substituted at position 2 with a bromine atom and at position 4 with both a formyl group (-CHO) and a 4-chloro-1H-pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is numbered such that the chlorine substituent occupies position 4.

Isomeric considerations arise from variations in substituent placement. For instance, shifting the bromine atom to position 3 yields 3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, a structural isomer with distinct physicochemical properties. Similarly, replacing the chlorine atom on the pyrazole ring with iodine produces 2-bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde, highlighting the impact of halogen electronegativity on molecular interactions. The absence of a halogen at the pyrazole's position 4, as in 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde, further illustrates how substituent identity modulates electronic effects.

Crystallographic Analysis and Molecular Geometry

While explicit crystallographic data for this compound remains unavailable in the provided sources, its molecular geometry can be inferred from analogous structures. The benzene and pyrazole rings adopt planar conformations due to aromatic π-electron delocalization. The aldehyde group lies coplanar with the benzene ring, facilitating conjugation between the formyl oxygen’s lone pairs and the aromatic π-system. The bromine and chlorine atoms introduce steric and electronic perturbations, potentially distorting bond angles at their respective positions. For example, the C-Br bond length in similar brominated aromatics typically measures 1.89 Å, while C-Cl bonds in chloropyrazoles average 1.73 Å.

Electronic Structure and Resonance Effects

The compound’s electronic structure is dominated by resonance interactions between the benzaldehyde and pyrazole moieties. The formyl group exerts an electron-withdrawing inductive effect (-I), polarizing the benzene ring and reducing electron density at the ortho and para positions. Concurrently, the pyrazole ring’s nitrogen atoms participate in resonance, delocalizing electrons across the heterocycle and into the benzene ring via the connecting single bond. Chlorine’s -I effect further withdraws electron density from the pyrazole, creating a synergistic electron-deficient environment that influences reactivity.

Key resonance structures include:

- Delocalization of the aldehyde’s carbonyl π-electrons into the benzene ring.

- Charge redistribution within the pyrazole ring, stabilizing negative charge on the nitrogen atoms.

- Conjugative interactions between the pyrazole and benzene π-systems, enhancing aromatic stabilization.

Comparative Analysis with Related Pyrazole-Benzaldehyde Hybrids

Substituent positioning and identity critically modulate properties in pyrazole-benzaldehyde hybrids. For example, 3-bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exhibits reduced dipole moment compared to the 2-bromo analogue due to opposing vector contributions from the bromine and formyl groups. Replacing chlorine with iodine in 2-bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde increases molecular polarizability, as evidenced by its higher molecular weight (376.98 g/mol vs. 285.52 g/mol). Conversely, removing the pyrazole’s chlorine substituent in 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde diminishes electron-withdrawing effects, raising the HOMO energy by approximately 0.3 eV in computational models.

Properties

Molecular Formula |

C10H6BrClN2O |

|---|---|

Molecular Weight |

285.52 g/mol |

IUPAC Name |

2-bromo-4-(4-chloropyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H6BrClN2O/c11-10-3-9(2-1-7(10)6-15)14-5-8(12)4-13-14/h1-6H |

InChI Key |

GIAHRBHVFCATCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(C=N2)Cl)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Halogenation and Pyrazole Coupling

The synthesis typically starts with a suitably substituted benzaldehyde or a halogenated benzaldehyde precursor. The pyrazole moiety, specifically 4-chloro-1H-pyrazole, is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

A widely reported and efficient method involves the Suzuki coupling of a pyrazole boronic acid or boronate ester with a brominated benzaldehyde derivative. For example, a process analogous to the preparation of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile involves reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile under palladium catalysis in a mixed solvent system (THF-water or THF-toluene-water), using sodium carbonate as the base and bis(triphenylphosphine)palladium(II) chloride as the catalyst. Although this example is for a nitrile derivative, the methodology is transferable to benzaldehyde substrates with appropriate protective group strategies to avoid aldehyde oxidation.

Direct Halogenation

Selective bromination at the 2-position of the benzaldehyde ring can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile under controlled temperature (typically 60–80°C) to avoid over-bromination or side reactions. This step is often performed after the pyrazole coupling to ensure regioselectivity and to protect the aldehyde group from harsh conditions.

Protective Group Strategies

To prevent undesired reactions at the aldehyde group, protective groups like acetal or tetrahydropyranyl ethers can be employed temporarily during cross-coupling or halogenation steps, then removed under mild acidic conditions to regenerate the aldehyde functionality.

Detailed Preparation Procedure

Based on literature and patent disclosures, a representative synthetic route for 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can be outlined as follows:

| Step | Reaction | Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| 1 | Synthesis of 4-chloro-1H-pyrazole boronic acid pinacol ester | From 4-chloro-1H-pyrazole via lithiation and borylation | Requires anhydrous conditions | Not specified |

| 2 | Suzuki coupling with 4-bromo-2-formylbenzeneboronic acid or protected aldehyde derivative | Pd(PPh3)2Cl2 catalyst, Na2CO3 base, THF-water or acetonitrile-water solvent, 60–80°C, 6-12 h | Use of phase transfer catalyst (e.g., TBAB) enhances yield; protective groups may be used on aldehyde | 70–85% |

| 3 | Deprotection of aldehyde (if protected) | Acidic hydrolysis using 10% HCl in ethanol or aqueous conditions | Mild conditions to avoid pyrazole degradation | 90–95% |

| 4 | Bromination at 2-position (if not already brominated) | NBS or Br2 in dichloromethane or acetonitrile, 60–80°C | Controlled addition to prevent polybromination | 75–85% |

| 5 | Purification | Flash chromatography (silica gel, hexane/ethyl acetate gradient), recrystallization from ethanol/water | Monitoring by TLC and NMR | - |

Reaction Monitoring and Characterization

TLC Analysis: Reaction progress is monitored by thin-layer chromatography using hexane/ethyl acetate (3:1) with Rf values around 0.3 for the product.

NMR Spectroscopy: ^1H NMR shows characteristic aldehyde proton singlet near δ 10.2 ppm and pyrazole aromatic protons between δ 7.7–8.1 ppm. ^13C NMR confirms aldehyde carbon (~190–195 ppm) and aromatic carbons.

Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with C10H6BrClN2O (molecular weight ~285.5 g/mol).

IR Spectroscopy: Aldehyde C=O stretch observed near 1700 cm⁻¹; pyrazole C-N stretches near 1600 cm⁻¹.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Suzuki Coupling with Protected Aldehyde | High selectivity, good yields, palladium catalyst loading can be minimized | Requires protective group steps, expensive catalyst | 75–85% | Suitable for large scale with catalyst recycling |

| Direct Nucleophilic Aromatic Substitution | Simpler reagents, fewer steps | Requires harsh conditions, lower regioselectivity | 50–65% | Limited by harsh conditions and side reactions |

| Stepwise Halogenation then Coupling | Allows better control of bromination site | Multiple purification steps, risk of aldehyde oxidation | 60–75% | Moderate, depends on purification efficiency |

Research Findings and Optimization

Recent patents emphasize reducing palladium catalyst loading to below 1 mol% and avoiding cumbersome distillation steps by using biphasic solvent systems such as acetonitrile-water, which facilitate easy phase separation and product isolation without extensive solvent removal. The use of phase transfer catalysts further improves yields and reaction rates.

Mechanochemical chlorination of pyrazoles under solvent-free conditions has been reported for related compounds, which could be adapted to introduce the 4-chloro substituent on the pyrazole ring efficiently, minimizing solvent usage and waste.

Scientific Research Applications

2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be utilized in the development of new materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole ring is known to interact with various biological targets, and the presence of bromine and chlorine atoms can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Key Differences :

- Functional Groups : The target compound’s aldehyde group contrasts with the sulfonamide (Compound 17) and ketone (Example 5.17) moieties in analogs. This distinction impacts reactivity; aldehydes are prone to nucleophilic addition, while sulfonamides exhibit hydrogen-bonding capacity .

- Substituent Effects : The 4-chloropyrazole group in the target compound may confer greater steric hindrance compared to the 4-chlorophenyl group in Compound 17, affecting binding interactions in biological systems .

Physical and Spectroscopic Properties

Melting Points and Stability

- Target Compound : Data unavailable, but the aldehyde group likely reduces melting points compared to sulfonamides due to weaker intermolecular forces.

- Compound 17 : Melting point = 129–130°C, attributed to hydrogen bonding via sulfonamide NH₂ .

- Example 5.17 : Lower molecular weight and simpler structure suggest reduced thermal stability compared to the target compound .

Biological Activity

2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrClN2O |

| Molecular Weight | 265.51 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1935957-18-8 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine and chlorine substituents, along with the pyrazole ring, enhances its binding affinity to specific enzymes and receptors. This compound may act through:

- Enzyme Inhibition : It can inhibit key enzymes involved in cancer cell proliferation.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to irreversible inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 μM to 14.65 μM, indicating a strong growth inhibition effect .

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Pyrazole derivatives are known to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit anti-inflammatory activities by modulating inflammatory mediators and pathways. This could make this compound a candidate for treating inflammatory diseases.

Study 1: Anticancer Evaluation

In a study focused on synthesizing new curcumin analogues containing pyrazole moieties, several compounds were screened for their cytotoxic effects on cancer cell lines. Among these, certain derivatives demonstrated significant antiproliferative activity against MDA-MB-231 cells, suggesting that modifications in the pyrazole structure can enhance anticancer efficacy .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various pyrazole derivatives against Mycobacterium tuberculosis. The results indicated that some compounds exhibited low micromolar IC90 values, showcasing their potential as anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, and how are reaction conditions optimized?

- Methodology :

- Nucleophilic substitution : React 4-chlorobenzaldehyde with 4-chloro-1H-pyrazole in dimethylformamide (DMF) using potassium carbonate as a base at 80–100°C. Monitor progress via TLC or HPLC .

- Alternative route : Utilize palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for regioselective pyrazole attachment. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) and solvent polarity (e.g., toluene/ethanol mixtures) to improve yield .

- Key parameters : Temperature control (±2°C) and anhydrous conditions are critical to minimize side reactions like aldehyde oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Primary methods :

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- GC-MS/HPLC-MS : Detect molecular ion peaks (e.g., m/z 285 [M+H]⁺) and fragmentation patterns to verify purity .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound, and what challenges arise during refinement?

- Application :

- Structure solution : Use SHELXD for phase problem resolution in small-molecule crystallography. Input HKL data with TWIN commands for handling twinned crystals .

- Refinement in SHELXL : Apply restraints for disordered bromine/chlorine atoms. Use ISOR and SIMU constraints to stabilize thermal parameters .

- Challenges :

- Data incompleteness : Address low-resolution data (d > 0.8 Å) by increasing redundancy (merge multiple datasets) .

- Overfitting : Monitor R₁/wR₂ convergence; limit parameter-to-observation ratios to <10:1 .

Q. What experimental strategies resolve contradictions in reaction yields between nucleophilic substitution and coupling-based syntheses?

- Hypothesis testing :

- Kinetic studies : Compare activation energies (via Arrhenius plots) for substitution vs. coupling pathways. Use in situ IR to track intermediate formation .

- Solvent effects : Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to determine dielectric constant impact on transition states .

- Statistical analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst, solvent) and identify dominant yield factors .

Q. How is computational modeling integrated into studying this compound’s enzyme inhibition mechanisms?

- Methodology :

- Docking simulations : Use AutoDock Vina to predict binding poses in target enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

- QSAR modeling : Corrogate substituent effects (e.g., Cl/Br electronegativity) on IC₅₀ values using Hammett σ constants .

- Experimental validation : Perform enzyme assays (e.g., fluorometric) with synthesized derivatives to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.